molecular formula C8H8BrNO2S B6189985 7-bromo-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1-dione CAS No. 1891207-63-8

7-bromo-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1-dione

Cat. No.: B6189985
CAS No.: 1891207-63-8
M. Wt: 262.1
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Description

7-bromo-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1-dione is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a bromine atom at the 7th position and a benzothiazine ring system with a 1,1-dione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1-dione typically involves the bromination of 3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1-dione. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 7th position. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination or degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione group to a diol.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

7-bromo-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-bromo-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the dione functional group play crucial roles in its reactivity and binding affinity. The compound can inhibit or modulate the activity of certain enzymes by binding to their active sites or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1-dione
  • 7-fluoro-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1-dione
  • 7-iodo-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1-dione

Uniqueness

7-bromo-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1-dione is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

CAS No.

1891207-63-8

Molecular Formula

C8H8BrNO2S

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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